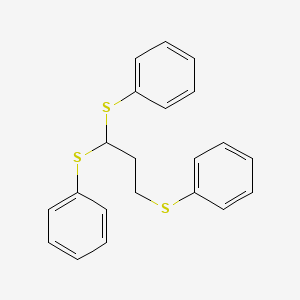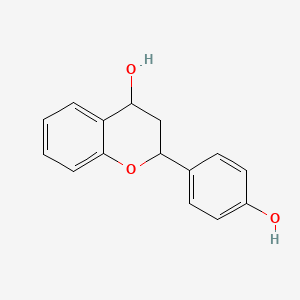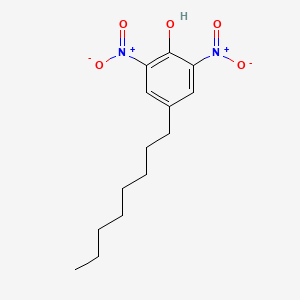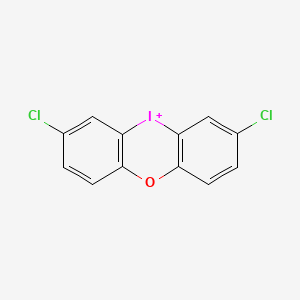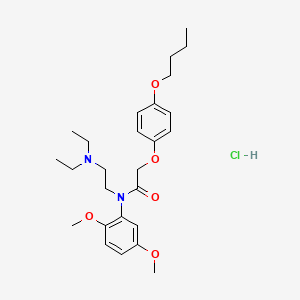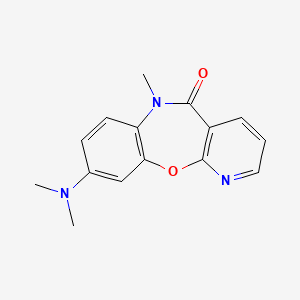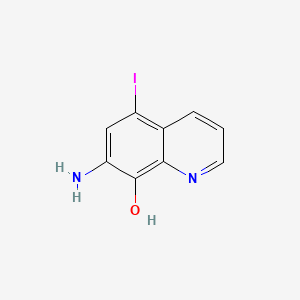
7-Amino-5-iodo-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-iodo-8-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, an iodine atom at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Gattermann reaction, where 5-amino-8-quinolinol is treated with iodine and a suitable catalyst to introduce the iodine atom at the 5th position .
Industrial Production Methods: Industrial production methods for 7-Amino-5-iodo-8-quinolinol often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-5-iodo-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7-Amino-5-iodo-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 7-Amino-5-iodo-8-quinolinol involves its ability to chelate metal ions, which can disrupt metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis in cells. The compound’s antifungal and antimicrobial activities are attributed to its ability to disrupt the integrity of microbial cell membranes and inhibit essential enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-iodo-8-quinolinol: Known for its antifungal and antibacterial properties.
5,7-Diiodo-8-quinolinol: Used in similar applications but with different efficacy and toxicity profiles.
8-Hydroxyquinoline: A parent compound with broad applications in coordination chemistry and medicinal chemistry.
Uniqueness: 7-Amino-5-iodo-8-quinolinol is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. Its ability to chelate metals and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
18472-10-1 |
|---|---|
Molekularformel |
C9H7IN2O |
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
7-amino-5-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
InChI-Schlüssel |
JJCLLNDLDHJDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


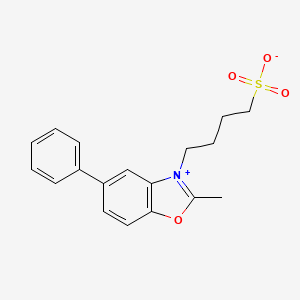
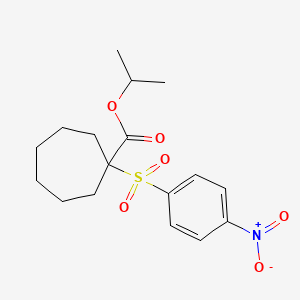
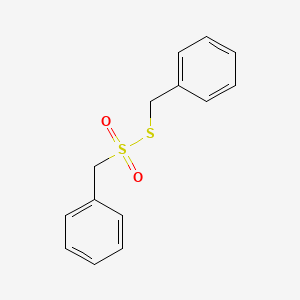
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
